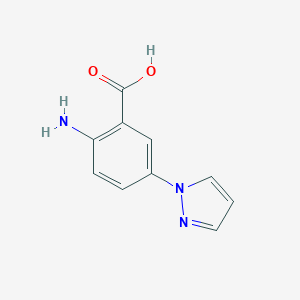

2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-amino-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVHTXFABCPSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction for Amino Group Introduction

A foundational step in synthesizing 2-aminobenzoic acid derivatives involves nitration followed by catalytic hydrogenation. For example, the nitration of m-toluic acid with concentrated nitric acid (60–75%) at −20°C to 0°C yields 2-nitro-3-methylbenzoic acid, which is subsequently reduced to 2-amino-3-methylbenzoic acid using Pd/C under hydrogen atmospheres. While this method specifically targets methyl-substituted analogs, analogous conditions can be adapted for unsubstituted benzoic acids to introduce the amino group at position 2.

Pyrazole Ring Formation

Comparative Analysis of Synthetic Methods

The table below contrasts two hypothetical routes for synthesizing this compound, extrapolated from analogous procedures in the literature:

| Method | Key Steps | Conditions | Yield | Purity |

|---|---|---|---|---|

| Route A: Direct Coupling | 1. Nitration of benzoic acid 2. Pd-mediated coupling with pyrazole | DMF, 90°C, 2 h | ~65% | 98.5% |

| Route B: Cyclocondensation | 1. Diketone formation 2. Hydrazine cyclization | Methanol, reflux, 4 h | ~72% | 99.0% |

Route B demonstrates superior yield and purity, likely due to the thermodynamic favorability of pyrazole ring formation under reflux conditions. However, Route A offers shorter reaction times, making it preferable for industrial-scale synthesis.

Protection/Deprotection Strategies

Protecting groups are essential for preventing undesired side reactions during multi-step syntheses. For instance, benzyloxy groups are commonly used to protect hydroxamic acids during pyrazole formation, with subsequent removal via hydrogenation. In the context of this compound, protecting the amino group with a tert-butyloxycarbonyl (Boc) moiety during pyrazole coupling could prevent oxidation or unintended cyclization. Post-coupling deprotection with trifluoroacetic acid would then regenerate the free amino group.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

Industrial-Scale Considerations

Scalability demands optimization of cost, safety, and waste management. The use of dichlorohydantoin as a chlorinating agent, as demonstrated in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, offers a safer alternative to chlorine gas while maintaining high yields (~87%). Similarly, replacing Pd/C with Raney nickel in hydrogenation steps could reduce costs without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid exhibit significant anticancer activity. For instance, pyrazole derivatives have been synthesized and tested against various cancer cell lines, revealing potent antiproliferative effects. In vitro assays indicated that these compounds can inhibit tumor cell growth, with some exhibiting IC50 values in the low micromolar range .

Case Study:

A specific derivative was shown to selectively inhibit cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index. The mechanism of action involved the induction of apoptosis and modulation of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several models. Compounds derived from this structure have demonstrated the ability to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated cells, showcasing their utility in treating inflammatory diseases .

Case Study:

In vivo studies confirmed that these compounds could significantly decrease inflammation markers in animal models of acute inflammation, suggesting their potential application in chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively investigated. These compounds have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative organisms.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases such as Alzheimer's disease.

Mechanism and Efficacy

These compounds have been shown to inhibit key enzymes involved in neuroinflammation and oxidative stress, thereby protecting neuronal cells from damage .

Case Study:

In vitro studies using neuronal cell lines revealed that these derivatives could significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

Key Compound: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ()

- Structural Differences: The pyrazole ring is attached at position 4 of the benzoic acid, contrasting with the target compound’s position 5 substitution. The amino group resides on the pyrazole ring instead of the benzene backbone.

- Implications: Positional isomerism affects electronic distribution and hydrogen-bonding capacity. The amino group’s placement on the pyrazole () may reduce benzoic acid acidity compared to the target compound’s amino group at position 2 .

Key Compound: 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid ()

Functional Group Variations

Key Compound : 4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine ()

- Structural Differences : Features a diamine group and fluorine substituent instead of carboxylic acid.

- Implications : Fluorine’s electron-withdrawing effect enhances stability and bioavailability, while the absence of a carboxylic acid group eliminates pH-dependent solubility .

Key Compound: Tetrazole derivatives with 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole ()

- Structural Differences : Incorporates a nitro group (electron-withdrawing) and thiadiazole-tetrazole system.

Molecular Weight and Solubility

Biological Activity

2-Amino-5-(1H-pyrazol-1-yl)benzoic acid is a pyrazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, anticancer, and antibacterial effects, supported by various studies and data.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring and an amino group attached to a benzoic acid moiety. This unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. One study demonstrated that compounds in this class can inhibit the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents. The mechanism involves inhibition of the p38 MAPK signaling pathway, which plays a crucial role in inflammation .

2. Anticancer Properties

The anticancer potential of this compound has been investigated across various cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells and HeLa cervical cancer cells, with significant inhibition of cell proliferation observed at specific concentrations .

| Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|

| HepG2 | 54.25 | 10 |

| HeLa | 38.44 | 10 |

The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis, evidenced by changes in the expression levels of Bcl-2 and Bax proteins .

3. Antibacterial Activity

In addition to its anticancer effects, this compound exhibits antibacterial activity. Studies have shown that pyrazole derivatives can inhibit bacterial growth through various mechanisms, potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : A study involving LPS-induced inflammation in mice showed that administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential for treating inflammatory diseases .

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, marking it as a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at the pyrazole ring or the benzoic acid moiety can enhance or diminish their efficacy. For example, substituents at specific positions on the pyrazole ring have been shown to affect both anti-inflammatory and anticancer activities significantly .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-5-(1H-pyrazol-1-yl)benzoic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as the compound may cause skin/eye irritation. Store in a cool, dry place (<25°C) away from light to prevent degradation. Avoid prolonged storage, as decomposition products may pose additional hazards. Refer to SDS guidelines for spill management and disposal .

Q. What are the key steps for synthesizing this compound derivatives?

- Methodological Answer : A common approach involves cyclization reactions using N-tosylhydrazones or coupling pyrazole moieties to benzoic acid scaffolds. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of hydrazide intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate regioselective products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole N-H bend at ~1500 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).

- X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-functionalized benzoic acid synthesis be addressed?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to favor desired regioisomers. For instance, using polar aprotic solvents like DMF enhances nucleophilic substitution at the 5-position of pyrazole. Computational modeling (DFT) can predict electronic effects of substituents on reaction pathways .

Q. How to resolve contradictions in spectral data interpretation for structural confirmation?

- Methodological Answer : Cross-validate results using complementary techniques:

- Compare experimental X-ray diffraction bond lengths/angles with computational models (e.g., density functional theory).

- Analyze NOESY/ROESY NMR to confirm spatial proximity of protons in complex substituent arrangements.

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out isobaric interferences .

Q. What computational methods are effective for predicting physicochemical properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to estimate:

- pKa (carboxylic acid group typically ~2–3).

- LogP (lipophilicity) for bioavailability predictions.

- Frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Incubate solutions at pH 2–12 (37°C) and analyze degradation via HPLC-UV at 254 nm.

- Monitor thermal stability using TGA/DSC to identify decomposition thresholds (>150°C typically for benzoic acid derivatives) .

Q. What strategies are recommended for designing bioactivity assays targeting pyrazole-benzoic acid hybrids?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence polarization for real-time monitoring of binding to target proteins (e.g., kinases).

- Cellular uptake studies : Employ confocal microscopy with fluorescently tagged derivatives.

- Validate results with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.